[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid
Overview
Description
[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid is a versatile chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This compound is widely used in scientific research due to its unique structure, which allows for various applications in drug development, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid typically involves the reaction of piperidine derivatives with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of [(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as substituted piperidines, spiropiperidines, and piperidinones share structural similarities with [(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid.
Indole Derivatives: Indole-based compounds, like indole-3-acetic acid, also exhibit similar biological activities and applications.
Uniqueness
This compound stands out due to its unique combination of a piperidine ring and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(N-(2-oxo-2-piperidin-1-ylethyl)anilino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(16-9-5-2-6-10-16)11-17(12-15(19)20)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHYJFDTBKVKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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